1-Fluoro-4-nitrobenzene

Description

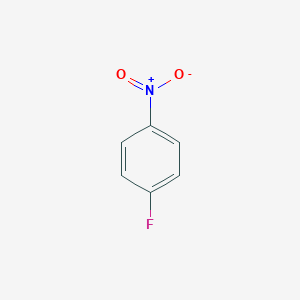

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQDTOYDVUWQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022025 | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Liquid or low melting solid; mp = 22-24 deg C; [MSDSonline] | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

206-207 °C | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN ALCOHOL, ETHER; INSOL IN WATER | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3300 @ 20 °C/4 °C | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.29 [mmHg] | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW NEEDLES | |

CAS No. |

350-46-9 | |

| Record name | 4-Fluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoronitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Fluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2M2FH7XHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

27 °C | |

| Record name | 1-FLUORO-4-NITROBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2735 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-4-nitrobenzene

CAS Number: 350-46-9

This technical guide provides a comprehensive overview of 1-Fluoro-4-nitrobenzene, a versatile chemical intermediate widely utilized by researchers, scientists, and professionals in drug development and fine chemical synthesis. The document details its chemical and physical properties, spectroscopic data, synthesis, key reactions, and safety information.

Core Chemical Information

1-Fluoro-4-nitrobenzene, also known as p-nitrofluorobenzene, is an aromatic compound with the chemical formula C₆H₄FNO₂.[1][2][3] Its structure features a nitro group (-NO₂) and a fluorine atom (-F) at the para positions of a benzene (B151609) ring. This substitution pattern is crucial to its reactivity, particularly in nucleophilic aromatic substitution reactions.[4][5]

Table 1: General and Chemical Identification

| Identifier | Value |

| CAS Number | 350-46-9[1][2] |

| IUPAC Name | 1-fluoro-4-nitrobenzene[3][6] |

| Synonyms | p-Fluoronitrobenzene, p-Nitrofluorobenzene, 4-Fluoronitrobenzene[2][7][8] |

| Molecular Formula | C₆H₄FNO₂[1][3] |

| Molecular Weight | 141.10 g/mol [1][6][9] |

| InChI Key | WFQDTOYDVUWQMS-UHFFFAOYSA-N[2][3] |

| Canonical SMILES | C1=CC(=CC=C1--INVALID-LINK--[O-])F[6] |

Physicochemical Properties

1-Fluoro-4-nitrobenzene is a dark yellow solid or liquid at room temperature, with a melting point around 21-27°C.[7][10][11][12] It is characterized by its low water solubility and is combustible.[7]

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid / Liquid[7][11][12] |

| Appearance | Dark yellow[3][7] |

| Odor | Odorless[7] |

| Melting Point | 21-27 °C[7][10][12] |

| Boiling Point | 205 °C[10][12] |

| Density | 1.33 g/mL at 25 °C[12] |

| Flash Point | 83 °C[7] |

| Vapor Pressure | 5.5 mmHg at 70 °C[12] |

| Solubility | Low water solubility[7] |

| Refractive Index | n20/D 1.531[12] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of 1-Fluoro-4-nitrobenzene. Key data from various spectroscopic techniques are summarized below.

Table 3: Spectroscopic Data

| Technique | Key Data Points |

| Infrared (IR) Spectroscopy | Data available in the NIST Chemistry WebBook, showing characteristic peaks for nitro and fluoro-aromatic compounds.[2] |

| ¹³C NMR | Chemical shifts have been reported in DMSO-D6. |

| ¹⁹F NMR | Chemical shifts have been reported in CH₃CN. |

| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectra are available, with major fragments observed.[2][6] |

Synthesis and Reactivity

1-Fluoro-4-nitrobenzene is a key building block in organic synthesis, primarily due to the reactivity conferred by the electron-withdrawing nitro group, which activates the fluorine atom for nucleophilic aromatic substitution (SNAr).[4][5]

Synthesis of 1-Fluoro-4-nitrobenzene

The compound is typically synthesized via the nitration of fluorobenzene (B45895). The fluorine atom is an ortho-, para- director, leading to a mixture of isomers, with the para-isomer being a major product.

Caption: Nitration of fluorobenzene to produce 1-fluoro-4-nitrobenzene.

Nucleophilic Aromatic Substitution (SNAr)

The primary application of 1-fluoro-4-nitrobenzene is in SNAr reactions. The strong electron-withdrawing effect of the nitro group makes the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles. The fluorine atom then acts as a good leaving group.[4][5] This reaction is fundamental in synthesizing a wide range of derivatives, including substituted anilines, ethers, and thioethers, which are crucial intermediates for pharmaceuticals and agrochemicals.[4]

Caption: General mechanism of nucleophilic aromatic substitution on 1-fluoro-4-nitrobenzene.

Experimental Protocols

Protocol 1: Synthesis of 1-Fluoro-4-nitrobenzene via Nitration

This protocol describes a general laboratory procedure for the nitration of fluorobenzene.

-

Preparation : In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

-

Reaction : Slowly add fluorobenzene dropwise to the stirred nitrating mixture, maintaining the temperature below 10 °C.[8]

-

Stirring : After the addition is complete, continue stirring the mixture in the ice bath for a period, then allow it to warm to room temperature and stir for several hours.

-

Work-up : Pour the reaction mixture onto crushed ice and water. The product will separate as an oil or solid.

-

Purification : Separate the organic layer, wash with water and a dilute solution of sodium bicarbonate, and then dry over an anhydrous salt like MgSO₄. The product can be further purified by distillation or chromatography to separate the para-isomer from the ortho-isomer.

Protocol 2: Synthesis of 4-Fluoroaniline via Reduction

This protocol details the reduction of the nitro group of 1-fluoro-4-nitrobenzene to an amine.

-

Setup : To a solution of 1-fluoro-4-nitrobenzene (2.00 mmol) in methanol (B129727) (10 mL), add 10% Palladium on carbon (Pd/C) (0.020 mmol).[2]

-

Reaction : Stir the reaction mixture and bubble hydrogen gas (H₂) through it at room temperature for 3 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Filtration : Once the reaction is complete, filter the solids (Pd/C catalyst) off and wash them with dichloromethane (B109758) (DCM).[2]

-

Isolation : Combine the filtrate and the DCM washings and concentrate the solution under reduced pressure to yield 4-fluoroaniline.[2]

Caption: Experimental workflow for the synthesis of 4-fluoroaniline.

Applications in Drug Development

1-Fluoro-4-nitrobenzene is a valuable precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[4] Its ability to undergo SNAr reactions allows for the introduction of various functional groups, which can modulate the biological activity of a molecule. For example, it is a precursor to 4-fluoroaniline, a key intermediate for certain fungicides and pharmaceuticals like the fentanyl analogue parafluorofentanyl.[4][12] The incorporation of a fluorine atom can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.

Safety and Handling

1-Fluoro-4-nitrobenzene is a hazardous chemical and must be handled with appropriate safety precautions.[7][10]

Table 4: Hazard Identification and Safety

| Hazard Type | GHS Classification and Precautionary Statements |

| Acute Toxicity | Harmful if swallowed or in contact with skin (H302 + H312). Toxic if inhaled (H331).[9][10] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure (H373).[7][10] |

| Irritation | Causes skin and serious eye irritation.[7] |

| Carcinogenicity | Suspected of causing cancer.[7] |

| Handling | Use in a well-ventilated area or under a chemical fume hood.[7] Wear protective gloves, clothing, and eye/face protection.[10] Keep away from heat, sparks, and open flames.[10] |

| First Aid | Eyes: Rinse cautiously with water for several minutes.[7] Skin: Wash with plenty of soap and water.[7] Inhalation: Remove person to fresh air.[10] Ingestion: Rinse mouth. Call a poison center or doctor.[7][10] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let the product enter drains.[10] |

This guide is intended for research and development purposes and should be used in conjunction with a comprehensive Safety Data Sheet (SDS).

References

- 1. chem.wisc.edu [chem.wisc.edu]

- 2. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Fluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]

- 5. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]

- 6. CN106748796B - The method for preparing the fluoro- 2,4- dinitrobenzene of 1,5- bis- - Google Patents [patents.google.com]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. CN101624348A - Preparation method of para-fluoroaniline - Google Patents [patents.google.com]

- 10. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Physical properties of 1-Fluoro-4-nitrobenzene (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Fluoro-4-nitrobenzene, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Understanding these properties is paramount for its effective handling, reaction optimization, and process scale-up. This document outlines its melting and boiling points, details the standard experimental methodologies for their determination, and provides a conceptual framework for understanding the structure-property relationships.

Core Physical Properties

The melting and boiling points of 1-Fluoro-4-nitrobenzene have been reported across various chemical literature and commercial sources. A summary of these values is presented below. The slight variations observed can be attributed to differences in experimental conditions and sample purity.

| Physical Property | Reported Value Range | Notes |

| Melting Point | 10 - 27 °C (283.15 - 300.15 K) | The compound may exist as a liquid or a low-melting solid at or near room temperature.[1] |

| Boiling Point | 204 - 216 °C (477.15 - 489.15 K) | Generally reported at atmospheric pressure.[2] |

Note: The National Institute of Standards and Technology (NIST) has critically evaluated thermophysical property data for 1-Fluoro-4-nitrobenzene, which can be a valuable resource for in-depth analysis.[3][4]

Experimental Determination Protocols

Accurate determination of melting and boiling points is fundamental for compound characterization and purity assessment. The following are detailed, standard laboratory protocols applicable to 1-Fluoro-4-nitrobenzene.

Melting Point Determination: Thiele Tube Method

The Thiele tube method is a classical and effective technique for determining the melting point of a solid.[5][6][7][8]

Apparatus and Materials:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil, silicone oil)

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Sample of 1-Fluoro-4-nitrobenzene

-

Bunsen burner or other heat source

-

Clamp and stand

Procedure:

-

Sample Preparation: A small amount of solid 1-Fluoro-4-nitrobenzene is finely powdered and packed into the sealed end of a capillary tube to a height of 2-3 mm.[5]

-

Apparatus Setup: The Thiele tube is filled with oil to a level above the side arm. The capillary tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into the Thiele tube.[7]

-

Heating: The side arm of the Thiele tube is gently heated. The design of the tube promotes convection currents, ensuring uniform temperature distribution throughout the oil.[6]

-

Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 1-2 °C).[6]

Caption: Influence of structural features on the physical properties of 1-Fluoro-4-nitrobenzene.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1-Fluoro-4-nitrobenzene, 99% | Fisher Scientific [fishersci.ca]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. flinnsci.com [flinnsci.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

Solubility Profile of 1-Fluoro-4-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-fluoro-4-nitrobenzene in water and various organic solvents. The information is intended to support research, development, and formulation activities where this compound is utilized.

Quantitative Solubility Data

The solubility of 1-fluoro-4-nitrobenzene is a critical parameter for its application in chemical synthesis and pharmaceutical development. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Type of Data | Solubility Value | Temperature (°C) | Reference(s) |

| Water | Quantitative | 1.467 g/L | 25 | [1] |

| n-Octanol/Water | Quantitative | Log P o/w = 1.8 | 20 | [2] |

| Alcohol (general) | Qualitative | Soluble | Not Specified | [3][4] |

| Ethanol | Qualitative | Soluble | Not Specified | [5] |

| Ether (general) | Qualitative | Soluble | Not Specified | [3][4] |

| Acetone | Qualitative | Soluble | Not Specified | [4] |

| Chloroform | Qualitative | Soluble | Not Specified | [5] |

| Xylene | Qualitative | Soluble | Not Specified | [4] |

| Dimethyl Sulfoxide (DMSO) | Qualitative | Soluble | Not Specified | [6] |

| N,N-Dimethylformamide (DMF) | Qualitative | Soluble | Not Specified | [6] |

Experimental Protocol: Determination of Water Solubility (Shake Flask Method)

The following protocol is a detailed methodology for determining the aqueous solubility of 1-fluoro-4-nitrobenzene, based on the OECD Guideline 105 (Shake Flask Method).[7][8][9][10][11] This method is suitable for substances with a water solubility in the range of 10 mg/L to 10 g/L.[7]

2.1. Principle

An excess amount of the test substance, 1-fluoro-4-nitrobenzene, is agitated in a flask with deionized water at a controlled temperature to achieve a saturated solution. The concentration of the substance in the filtered aqueous phase is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to ascertain the water solubility.

2.2. Materials and Apparatus

-

1-Fluoro-4-nitrobenzene (purity ≥ 99%)

-

Deionized water (HPLC grade or equivalent)

-

Glass flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Centrifuge (thermostated, if possible)

-

Syringe filters (e.g., 0.45 µm, compatible with the substance and solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV detector at λmax ~270 nm) and column (e.g., C18)[6]

2.3. Procedure

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This involves adding small, incremental amounts of 1-fluoro-4-nitrobenzene to a known volume of water and observing for dissolution.

-

Definitive Test Preparation: Based on the preliminary test, an amount of 1-fluoro-4-nitrobenzene estimated to be about five times that required for saturation is weighed accurately and added to at least three separate flasks.[7]

-

Equilibration: A known volume of deionized water is added to each flask. The flasks are then sealed and placed in a thermostatically controlled shaker or water bath set at the desired temperature (e.g., 25 °C). The flasks are agitated for a period determined from the preliminary test to be sufficient to reach equilibrium (typically 24 to 72 hours).[12] It is crucial to ensure that an excess of undissolved solid remains present throughout the equilibration period.[12]

-

Phase Separation: After equilibration, the flasks are allowed to stand at the test temperature to allow for the separation of the aqueous and solid phases. To ensure complete removal of undissolved particles, the supernatant is centrifuged, and/or filtered through a syringe filter.[10] The first portion of the filtrate should be discarded to avoid adsorption effects.

-

Analysis: The concentration of 1-fluoro-4-nitrobenzene in the clear, saturated aqueous solution is determined by a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of known concentrations.

-

Data Evaluation: The solubility is calculated as the average concentration from at least the last two consecutive samples that are in agreement. The results are typically expressed in g/L or mg/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 1-fluoro-4-nitrobenzene using the shake flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D [lobachemie.com]

- 3. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Fluoro-4-nitrobenzene, 99% | Fisher Scientific [fishersci.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1-Fluoro-4-nitrobenzene | High-Purity Reagent | CAS 350-46-9 [benchchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. OECD 105 - Phytosafe [phytosafe.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. enfo.hu [enfo.hu]

- 12. quora.com [quora.com]

Spectroscopic Profile of 1-Fluoro-4-nitrobenzene: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 1-Fluoro-4-nitrobenzene (CAS No: 350-46-9), a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a valuable resource for compound identification, structural elucidation, and quality control.

Quantitative Spectroscopic Data

The empirical formula for 1-Fluoro-4-nitrobenzene is C₆H₄FNO₂ with a molecular weight of approximately 141.10 g/mol .[1] The subsequent tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of 1-Fluoro-4-nitrobenzene in deuterated chloroform (B151607) (CDCl₃) exhibits two distinct multiplets corresponding to the aromatic protons. The electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the chemical shifts of the protons on the benzene (B151609) ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2, H-6 | ~8.29 | Multiplet | - |

| H-3, H-5 | ~7.24 | Multiplet | - |

Data sourced from spectral databases.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms directly attached to the fluorine and nitro groups, as well as the other aromatic carbons, show distinct chemical shifts.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 (C-F) | ~165.0 (doublet, ¹JCF ≈ 250 Hz) |

| C-4 (C-NO₂) | ~148.0 |

| C-2, C-6 | ~126.0 (doublet, ²JCF ≈ 20 Hz) |

| C-3, C-5 | ~116.0 (doublet, ³JCF ≈ 10 Hz) |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The provided values are typical representations.

¹⁹F NMR (Fluorine-19 NMR)

The ¹⁹F NMR spectrum of 1-Fluoro-4-nitrobenzene shows a single resonance, characteristic of the single fluorine environment in the molecule.

| Fluorine Assignment | Chemical Shift (δ) ppm (Referenced to CFCl₃) |

| F-1 | ~ -106 to -115 |

The chemical shift of fluorine is sensitive to the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of 1-Fluoro-4-nitrobenzene is characterized by strong absorptions corresponding to the nitro group, the carbon-fluorine bond, and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | Aromatic C-H stretch | Medium |

| ~1600, 1480 | Aromatic C=C stretch | Medium |

| ~1520 | Asymmetric NO₂ stretch | Strong |

| ~1340 | Symmetric NO₂ stretch | Strong |

| ~1240 | C-F stretch | Strong |

| ~850 | C-H out-of-plane bend (para-disubstituted) | Strong |

Data interpreted from the NIST Chemistry WebBook spectral data.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of 1-Fluoro-4-nitrobenzene results in a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Relative Intensity (%) | Assignment |

| 141 | 77.59 | [M]⁺ (Molecular Ion) |

| 111 | 27.01 | [M - NO]⁺ |

| 95 | 100.00 | [M - NO₂]⁺ |

| 83 | 20.36 | [M - NO - CO]⁺ |

| 75 | 69.29 | [C₆H₄F - H]⁺ |

Data sourced from PubChem.

Experimental Protocols

The following sections outline generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 1-Fluoro-4-nitrobenzene for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

For ¹⁹F NMR, tune the probe to the fluorine frequency and acquire the spectrum. A proton-decoupled experiment is often beneficial.

-

Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid 1-Fluoro-4-nitrobenzene or a small amount of the solid directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Correlate the observed absorption bands with known functional group frequencies.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like 1-Fluoro-4-nitrobenzene, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is common.

-

The sample is vaporized in the ion source.

-

-

Ionization and Fragmentation:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

-

The high internal energy of the molecular ion leads to fragmentation into smaller, charged fragments and neutral radicals.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 1-Fluoro-4-nitrobenzene.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of 1-Fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Fluoro-4-nitrobenzene is a pivotal intermediate in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its chemical behavior is dominated by the interplay between the strongly electron-withdrawing nitro group and the highly electronegative fluorine atom. This guide provides a comprehensive overview of the synthesis, chemical reactivity—focusing on nucleophilic aromatic substitution and nitro group reduction—and the stability of 1-fluoro-4-nitrobenzene. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for laboratory and development applications.

Physicochemical Properties and Stability

1-Fluoro-4-nitrobenzene is a yellow solid or liquid at room temperature with a melting point near 21-24°C.[1] It is relatively insoluble in water but soluble in common organic solvents.[2] The compound is stable under normal laboratory conditions but is incompatible with strong acids, bases, and oxidizing agents.

Table 1: Physical and Safety Data for 1-Fluoro-4-nitrobenzene

| Property | Value | Reference |

| CAS Number | 350-46-9 | |

| Molecular Formula | C₆H₄FNO₂ | |

| Molecular Weight | 141.10 g/mol | |

| Melting Point | 21-24 °C | [1] |

| Boiling Point | 205 °C | |

| Density | 1.33 g/mL at 25 °C | |

| Flash Point | 90 °C | |

| Vapor Pressure | 5.5 mmHg at 70 °C |

Thermal Stability

Chemical Stability

1-Fluoro-4-nitrobenzene is susceptible to hydrolysis under strong acidic or basic conditions, although specific rate data is limited. Its primary reactivity lies in nucleophilic aromatic substitution rather than degradation by common laboratory reagents under neutral conditions.

Synthesis of 1-Fluoro-4-nitrobenzene

There are two primary industrial routes to the synthesis of 1-fluoro-4-nitrobenzene.

Nitration of Fluorobenzene (B45895)

This method involves the electrophilic aromatic substitution of fluorobenzene using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The fluorine atom is an ortho-, para-director, leading to a mixture of isomers.

Experimental Protocol: Nitration of Fluorobenzene [3]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0°C.

-

Addition of Fluorobenzene: Slowly add fluorobenzene to the cooled nitrating mixture while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

-

Workup: Carefully pour the reaction mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The isomers can be separated by fractional distillation or chromatography.

Halex Process

The Halex (halogen exchange) process is a common industrial method for producing fluoroaromatics. It involves the nucleophilic aromatic substitution of a chloro- or bromo-analogue with a fluoride (B91410) source, typically potassium fluoride.[4] For 1-fluoro-4-nitrobenzene, 4-nitrochlorobenzene is the starting material.[4]

Experimental Protocol: Halex Process for 1-Fluoro-4-nitrobenzene Synthesis [4]

-

Reaction Setup: In a high-boiling point aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, suspend anhydrous potassium fluoride. A phase-transfer catalyst may be added to improve reactivity.

-

Addition of Substrate: Add 4-nitrochlorobenzene to the mixture.

-

Reaction: Heat the reaction mixture to a high temperature (typically 150-250°C) and maintain with vigorous stirring for several hours. Monitor the reaction for the disappearance of the starting material.

-

Workup: After cooling, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

Chemical Reactivity

The reactivity of 1-fluoro-4-nitrobenzene is dominated by the strong electron-withdrawing effect of the para-nitro group, which activates the aromatic ring towards nucleophilic attack and deactivates it for electrophilic substitution.

Nucleophilic Aromatic Substitution (SₙAr)

This is the most important reaction of 1-fluoro-4-nitrobenzene, providing a versatile route to a wide range of derivatives. The nitro group stabilizes the negative charge in the Meisenheimer intermediate, and the highly electronegative fluorine atom is an excellent leaving group in this context.[5]

Reactant [label=<

1-Fluoro-4-nitrobenzene

1-Fluoro-4-nitrobenzene

];

Nucleophile [label="Nu⁻", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Meisenheimer [label=<

Meisenheimer Complex (stabilized)

Meisenheimer Complex (stabilized)

];

Product [label=<

Substituted Product

Substituted Product

];

LeavingGroup [label="F⁻", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Reactant -> Meisenheimer [label="Attack by\nNucleophile (rate-determining)"]; Nucleophile -> Meisenheimer [style=invis]; Meisenheimer -> Product [label="Loss of\nLeaving Group (fast)"]; Product -> LeavingGroup [style=invis]; } dot Caption: General mechanism of SₙAr on 1-Fluoro-4-nitrobenzene.

Table 2: Representative SₙAr Reactions of 1-Fluoro-4-nitrobenzene

| Nucleophile | Reagent/Conditions | Solvent | Product | Yield (%) | Reference |

| Pyrrolidine (B122466) | Pyrrolidine (10 eq.) | THF | 1-(4-Nitrophenyl)pyrrolidine | >95 (conversion) | [6] |

| Phenoxide | Phenol, K₂CO₃ | DMF | 4-Nitrophenyl phenyl ether | High | [1] |

Experimental Protocol: SₙAr with Pyrrolidine [6]

-

Reagent Preparation: Prepare separate solutions of 1-fluoro-4-nitrobenzene (e.g., 0.26 M) and pyrrolidine (e.g., 2.6 M) in anhydrous THF.

-

Reaction: In a flow reactor or a batch setup, mix the two solutions at a controlled temperature (e.g., 40°C).

-

Monitoring: Monitor the reaction for the consumption of the starting material by an appropriate analytical technique (e.g., GC-MS, HPLC).

-

Workup: Upon completion, the solvent is removed under reduced pressure. The residue can be purified by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group of 1-fluoro-4-nitrobenzene can be readily reduced to an amino group, yielding 4-fluoroaniline, a valuable precursor for many pharmaceuticals and agrochemicals.[1] Several methods are effective for this transformation.

Table 3: Conditions for the Reduction of 1-Fluoro-4-nitrobenzene to 4-Fluoroaniline

| Reagent | Catalyst/Conditions | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| H₂ | 10% Pd/C | Methanol | 3 | 20 | 100 | [7] |

| Fe powder / HCl | Reflux | Ethanol (B145695)/Water | 1-3 | ~80-100 | High | [8] |

| SnCl₂ / HCl | Ethanol | - | 50-70 | High | [9] |

Experimental Protocol: Catalytic Hydrogenation using Pd/C [7]

-

Reaction Setup: To a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in methanol, add 10% Palladium on carbon (typically 1-5 mol%).

-

Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.

-

Workup: Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

-

Isolation: Combine the filtrates and concentrate under reduced pressure to yield 4-fluoroaniline. The product is often pure enough for subsequent steps without further purification.

Experimental Protocol: Reduction with Iron and HCl [8][10]

-

Reaction Setup: In a round-bottom flask, suspend iron powder (excess) in a mixture of ethanol and water.

-

Addition of Substrate: Add 1-fluoro-4-nitrobenzene to the suspension.

-

Initiation: Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

-

Reaction: Maintain the reflux with vigorous stirring for 1-3 hours, monitoring by TLC.

-

Workup: After cooling, filter the hot reaction mixture through celite to remove iron salts. Neutralize the filtrate with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Purification: Dry the combined organic extracts, concentrate, and purify the crude product by distillation or chromatography.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the 1-fluoro-4-nitrobenzene ring is strongly disfavored. The nitro group is a powerful deactivating group and a meta-director. While the fluorine atom is an ortho-, para-director, it is also a deactivating group. The combined deactivating effects make electrophilic attack on the ring very difficult, and such reactions are generally not synthetically useful.

Conclusion

1-Fluoro-4-nitrobenzene is a versatile and highly reactive building block in organic synthesis. Its reactivity is primarily characterized by facile nucleophilic aromatic substitution at the fluorine-bearing carbon, enabled by the activating effect of the para-nitro group. Additionally, the nitro group can be efficiently reduced to an amine, providing another key synthetic transformation. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for its effective application in the development of pharmaceuticals, agrochemicals, and advanced materials.

References

- 1. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Experiment 11: Electrophilic Aromatic Substitution – Nitration – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 4. Halex process - Wikipedia [en.wikipedia.org]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Buy 1-Fluoro-4-nitrobenzene (EVT-1183027) | 178603-76-4 [evitachem.com]

- 8. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Fluoro-4-nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of derivatives of 1-fluoro-4-nitrobenzene, a versatile building block in modern organic synthesis.[1] Its unique chemical structure, featuring a potent electron-withdrawing nitro group and a highly reactive fluorine atom, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.[2] This reactivity is extensively utilized in the development of pharmaceuticals, agrochemicals, and functional materials.[2]

Synthesis of 1-Fluoro-4-nitrobenzene Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The primary route for synthesizing derivatives of 1-fluoro-4-nitrobenzene is through nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group at the para position activates the benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion, which is a good leaving group.[2][3] This reaction is highly efficient for producing a wide array of derivatives, including substituted anilines, ethers, and thioethers.[2]

The general mechanism involves a two-step process:

-

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4] The negative charge of this complex is delocalized, with significant stabilization provided by the nitro group.

-

Leaving Group Departure: The fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

The SNAr reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. For instance, reactions with piperidine (B6355638) have been shown to be optimal in binary solvent mixtures that balance polarity and hydrogen-bond donation.[2]

Experimental Protocols

Detailed methodologies for the synthesis of representative 1-fluoro-4-nitrobenzene derivatives are provided below.

Synthesis of N-Aryl Piperidine Derivative

This protocol describes the reaction of 1-fluoro-4-nitrobenzene with a secondary amine, pyrrolidine, as an example.[5][6]

Materials and Reagents:

-

1-Fluoro-4-nitrobenzene (1.0 eq)

-

Pyrrolidine (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-fluoro-4-nitrobenzene in DMF, add potassium carbonate and pyrrolidine.

-

Heat the reaction mixture at 80 °C and monitor the progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of a p-Nitrodiphenyl Ether Derivative

This protocol outlines the synthesis of a diaryl ether via reaction with a phenoxide nucleophile.[7]

Materials and Reagents:

-

1-Fluoro-4-nitrobenzene (1.0 eq)

-

Phenol (B47542) (1.1 eq)

-

Potassium Hydroxide (B78521) (KOH) (1.2 eq)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Toluene

-

Deionized water

Procedure:

-

In a flask equipped with a Dean-Stark apparatus, dissolve phenol and potassium hydroxide in a mixture of DMSO and toluene.

-

Heat the mixture to reflux to azeotropically remove water, forming the potassium phenoxide in situ.

-

After water removal is complete, cool the mixture slightly and add 1-fluoro-4-nitrobenzene.

-

Reheat the reaction mixture to 150 °C and maintain for several hours, monitoring by TLC.

-

Once the reaction is complete, cool to room temperature and pour into ice-water.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude solid from ethanol (B145695) to yield the pure p-nitrodiphenyl ether.

Characterization of Derivatives

The synthesized derivatives are characterized using a combination of spectroscopic and analytical techniques to confirm their identity, purity, and structure.

Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation.

Table 1: Typical NMR Spectroscopic Data for a 4-(substituted)-1-nitrobenzene Derivative

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity & Coupling | Notes |

| ¹H NMR | 7.0 - 7.5 | Doublet (d) or Doublet of Doublets (dd) | Protons ortho to the substituent.[8] |

| 8.1 - 8.4 | Doublet (d) or Doublet of Doublets (dd) | Protons ortho to the nitro group.[8] | |

| ¹³C NMR | 115 - 125 | - | Carbons ortho to the substituent. |

| 125 - 130 | - | Carbons ortho to the nitro group.[9] | |

| 140 - 150 | - | Carbon attached to the nitro group. | |

| 155 - 165 | - | Carbon attached to the substituent. | |

| ¹⁹F NMR | -100 to -120 | Singlet (s) or Multiplet (m) | For the starting material, 1-fluoro-4-nitrobenzene.[10] Disappearance of this signal indicates successful substitution. |

Table 2: Mass Spectrometry Data for 1-Fluoro-4-nitrobenzene and a Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (EI-MS) |

| 1-Fluoro-4-nitrobenzene | C₆H₄FNO₂ | 141.10[7] | 141 (M⁺), 111 (M-NO), 95 (M-NO₂), 69 |

| 4-Nitro-N-phenylaniline | C₁₂H₁₀N₂O₂ | 214.22 | 214 (M⁺), 184 (M-NO), 168 (M-NO₂), 140 |

Crystallographic Data

Table 3: Example Crystallographic Data for 1-Chloro-2-methyl-4-nitrobenzene [11]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 13.5698(8) |

| b (Å) | 3.7195(3) |

| c (Å) | 13.5967(8) |

| β (˚) | 91.703(3) |

| Volume (ų) | 685.96(10) |

| Z | 4 |

This guide serves as a foundational resource for professionals engaged in the synthesis and analysis of 1-fluoro-4-nitrobenzene derivatives. The provided protocols and characterization data offer a robust framework for the development of novel molecules with potential applications in various fields of chemical science.

References

- 1. 350-46-9(1-Fluoro-4-nitrobenzene) | Kuujia.com [kuujia.com]

- 2. 1-Fluoro-4-nitrobenzene | High-Purity Reagent | CAS 350-46-9 [benchchem.com]

- 3. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 8. 4-Fluoronitrobenzene(350-46-9) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety, Handling, and MSDS of 1-Fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 1-Fluoro-4-nitrobenzene (CAS No. 350-46-9). The information is compiled and presented to meet the needs of laboratory personnel and professionals in the field of drug development, ensuring safe handling and emergency preparedness.

Chemical Identification and Physical Properties

1-Fluoro-4-nitrobenzene is a yellow, combustible solid or liquid with a molecular weight of 141.10 g/mol .[1][2] It is used as a laboratory chemical, a component in hair dyes, and as a pharmaceutical intermediate.[3][4]

Table 1: Physicochemical Properties of 1-Fluoro-4-nitrobenzene

| Property | Value | Source(s) |

| Molecular Formula | C6H4FNO2 | [1] |

| Molecular Weight | 141.10 g/mol | [1][5] |

| CAS Number | 350-46-9 | [5] |

| Appearance | Yellow solid or clear yellow liquid | [4] |

| Odor | Odorless | [6] |

| Melting Point | 21-27 °C (69.8-80.6 °F) | [6][7] |

| Boiling Point | 205-207 °C (401-404.6 °F) | [7] |

| Flash Point | 83-90 °C (181.4-194 °F) - closed cup | [1][5][6] |

| Density | 1.33 - 1.34 g/cm³ at 25 °C | [1][7] |

| Vapor Pressure | 0.294 mmHg | [4] |

| Vapor Density | >1 (Air = 1.0) | [7] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [1] |

| Refractive Index | 1.531 (at 20 °C) | [7] |

| Log Pow | 1.8 | [1] |

Hazard Identification and GHS Classification

1-Fluoro-4-nitrobenzene is classified as a hazardous chemical. It is harmful if swallowed, in contact with skin, and toxic if inhaled.[8] It may cause damage to organs through prolonged or repeated exposure.[8]

Table 2: GHS Hazard Classification for 1-Fluoro-4-nitrobenzene

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [6] |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | [6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [6] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | [3] |

Signal Word: Danger[8]

Hazard Pictograms:

Toxicology and Health Effects

Exposure to 1-Fluoro-4-nitrobenzene can lead to various adverse health effects. The primary target organs are the red blood cells, and it may cause methemoglobinemia, leading to cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).[9] Effects of exposure may be delayed.[9]

Table 3: Acute Toxicity Data for 1-Fluoro-4-nitrobenzene

| Route | Species | Value | Remarks | Source(s) |

| Oral | Rat | LDLO: 250 mg/kg | [8] | |

| Inhalation | Rat | LC50: 2600 mg/m³/4h | Gastrointestinal changes were observed. | [4][8][9] |

Experimental Protocols:

Detailed experimental protocols for the determination of LD50 and LC50 values for 1-Fluoro-4-nitrobenzene are not publicly available. However, such studies are typically conducted following standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (OECD Guideline 423): This method involves the administration of the substance in graduated doses to several groups of experimental animals. Observations of effects and mortality are made over a period of time to determine the dose that is lethal to 50% of the test population (LD50).

-

Acute Inhalation Toxicity (OECD Guideline 403): This test exposes animals to the substance at various concentrations in the air for a defined period. The concentration that is lethal to 50% of the animals (LC50) is then determined.

Mechanism of Toxicity:

The toxicity of nitroaromatic compounds like 1-Fluoro-4-nitrobenzene is often linked to their metabolism. The nitro group can be reduced in the body to form reactive intermediates such as nitrosobenzene (B162901) and phenylhydroxylamine.[10] These intermediates are capable of oxidizing the iron in hemoglobin from the ferrous state (Fe2+) to the ferric state (Fe3+), forming methemoglobin, which cannot bind and transport oxygen.[10] This process, known as redox cycling, can also generate reactive oxygen species, leading to oxidative stress and cellular damage.[10]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize the risk of exposure to 1-Fluoro-4-nitrobenzene.

-

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Do not breathe vapors or dust.[6]

-

Wash hands thoroughly after handling.[8]

-

Keep away from sources of ignition, heat, sparks, and open flames.[8]

-

Take measures to prevent the buildup of electrostatic charge.[3]

-

-

Storage:

Caption: Safe Handling Workflow for 1-Fluoro-4-nitrobenzene.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is essential to prevent exposure.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection:

-

Respiratory Protection: If working in an area with inadequate ventilation or where exposure limits may be exceeded, use a NIOSH-approved respirator with organic vapor cartridges.[4]

-

Footwear: Wear closed-toe shoes, preferably safety footwear.[4]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Caption: Emergency First Aid Procedures for 1-Fluoro-4-nitrobenzene Exposure.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[1]

-

Specific Hazards: This is a combustible material.[11] Containers may explode when heated.[8] Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Caption: Fire Response Plan for 1-Fluoro-4-nitrobenzene.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate unnecessary personnel from the area.[1]

-

Ventilate: Ensure the area is well-ventilated.[1]

-

Contain: For minor spills, absorb the chemical with an inert material such as sand or vermiculite. Do not use combustible materials like paper towels.[4][9]

-

Collect: Place the absorbed material into a sealed container for disposal.[4]

-

Clean: Wash the spill area with soap and water.[9]

-

Ignition Sources: Remove all sources of ignition.[6]

Disposal Considerations

Dispose of 1-Fluoro-4-nitrobenzene and its containers in accordance with local, regional, and national regulations. This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8] Do not allow the product to enter drains or the environment.[8]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[9]

-

Conditions to Avoid: Heat, flames, sparks, and direct sunlight.[1][8]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[1][6]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[8]

-

Hazardous Polymerization: Has not been reported to occur.[9]

This guide is intended to provide comprehensive safety information for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

- 1. lobachemie.com [lobachemie.com]

- 2. Benzene, 1-fluoro-4-nitro- [webbook.nist.gov]

- 3. 1-Fluoro-4-nitrobenzene, 99% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 1-Fluoro-4-nitrobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 5. 1-Fluoro-4-nitrobenzene 99 350-46-9 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. 1-Fluoro-4-nitrobenzene 99 350-46-9 [sigmaaldrich.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 1-Fluoro-4-nitrobenzene, 99% | Fisher Scientific [fishersci.ca]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions with 1-Fluoro-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. 1-Fluoro-4-nitrobenzene is an exemplary substrate for this transformation due to its distinct chemical architecture. The molecule features a potent electron-withdrawing nitro group positioned para to a fluorine atom. This arrangement strongly activates the aromatic ring for nucleophilic attack, facilitating the displacement of the fluoride (B91410) ion, which serves as an excellent leaving group in this context.[1][2]

This reactivity profile makes 1-Fluoro-4-nitrobenzene a versatile and crucial building block in the synthesis of a wide array of more complex organic molecules.[1] It is extensively used in the development of pharmaceuticals, agrochemicals (such as fungicides and herbicides), and high-performance polymers and dyes.[1][3] The ability to introduce various nucleophiles—including amines, alcohols, and thiols—onto the aromatic ring allows for the construction of diverse molecular scaffolds essential for drug discovery and materials science.[1][4]

General Reaction Mechanism

The SNAr reaction of 1-Fluoro-4-nitrobenzene proceeds through a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This is typically the rate-determining step.[2] This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] The negative charge is effectively delocalized by the strongly electron-withdrawing nitro group, particularly onto the oxygen atoms.[7]

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[2][6]

Factors Influencing SNAr Reactions

The efficiency and outcome of the SNAr reaction are governed by several key factors:

-

Nature of the Substrate: The presence of strong electron-withdrawing groups (like -NO₂) ortho and/or para to the leaving group is crucial.[7][8] These groups activate the ring towards nucleophilic attack and stabilize the Meisenheimer intermediate.[7]

-

Leaving Group Ability: The reactivity order for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the order seen in SN1/SN2 reactions.[2][9] This is because the rate-determining step is the nucleophilic attack, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity makes the ipso-carbon more electrophilic and thus more susceptible to attack.[2][9]

-

Nucleophile Strength: The reactivity of the nucleophile plays a significant role. Stronger nucleophiles generally lead to faster reaction rates. Basicity and polarizability of the nucleophile are important considerations.[9]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are commonly used.[5] These solvents effectively solvate the cation of the nucleophile's salt but do not strongly solvate the anionic nucleophile, thus enhancing its reactivity.

Data Presentation: SNAr Reactions of 1-Fluoro-4-nitrobenzene

The following table summarizes representative reaction conditions and yields for the substitution of 1-Fluoro-4-nitrobenzene with various nucleophiles.

| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Piperidine | K₂CO₃ | DMF | 80 | 12 | ~95% (Est.) |

| Pyrrolidine (B122466) | - | THF | 70 | < 0.2 | >99% |

| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux (82) | 16 | ~90% (Est.) |

| Thiophenol | NaH | THF | Room Temp | 2 | ~92% (Est.) |

| Benzyl Mercaptan | NaH | THF | Room Temp | 2 | ~88% (Est.) |

| Di-n-butylamine | - | DMSO | 100 | 3 | 98% |

Yields are based on analogous reactions and representative data; actual results may vary based on specific experimental conditions and scale.[10][11]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-Fluoro-4-nitrobenzene is toxic and an irritant.

Protocol 1: Reaction with a Secondary Amine (e.g., Pyrrolidine)

This protocol describes a typical procedure for the SNAr reaction of 1-fluoro-4-nitrobenzene with a secondary amine.

Materials:

-

1-Fluoro-4-nitrobenzene (1.0 mmol, 141.1 mg)

-

Pyrrolidine (1.2 mmol, 101 µL)

-

Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Fluoro-4-nitrobenzene (1.0 mmol) and potassium carbonate (1.5 mmol).

-

Add anhydrous DMF (5 mL) to the flask.

-

Add pyrrolidine (1.2 mmol) to the solution dropwise at room temperature.

-

Heat the reaction mixture to 80°C and stir for 4-6 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(4-nitrophenyl)pyrrolidine.

Protocol 2: Reaction with a Phenolic Nucleophile (e.g., Phenol)

This protocol details the SNAr reaction with a phenol (B47542), which requires a base to generate the more nucleophilic phenoxide.

Materials:

-

1-Fluoro-4-nitrobenzene (1.0 mmol, 141.1 mg)

-

Phenol (1.2 mmol, 113 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Anhydrous Acetonitrile (10 mL)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend phenol (1.2 mmol) and potassium carbonate (2.0 mmol) in anhydrous acetonitrile (10 mL).

-

Add 1-Fluoro-4-nitrobenzene (1.0 mmol) to the suspension.

-

Heat the mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (30 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove unreacted phenol, followed by a brine wash (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the product by recrystallization or column chromatography to yield 4-nitrodiphenyl ether.[12]

Protocol 3: Reaction with a Thiol Nucleophile (e.g., Thiophenol)

This protocol describes the synthesis of an aryl thioether derivative using a strong base to form the thiolate.

Materials:

-

1-Fluoro-4-nitrobenzene (1.0 mmol, 141.1 mg)

-

Thiophenol (1.1 mmol, 113 µL)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol, 48 mg)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (5 mL) and cool to 0°C in an ice bath.

-

Carefully add sodium hydride (1.2 mmol) portion-wise to the cooled solvent.

-

Slowly add a solution of thiophenol (1.1 mmol) in anhydrous THF (5 mL) to the NaH suspension. Stir for 20-30 minutes at 0°C to form the sodium thiophenolate.

-

Add a solution of 1-Fluoro-4-nitrobenzene (1.0 mmol) in THF to the thiolate solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours, monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0°C.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography to yield 4-nitrophenyl phenyl sulfide.

References

- 1. 1-Fluoro-4-nitrobenzene | High-Purity Reagent | CAS 350-46-9 [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. sparrow-chemical.com [sparrow-chemical.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]

- 6. benchchem.com [benchchem.com]

- 7. organic chemistry - Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

Application Notes: 1-Fluoro-4-nitrobenzene as a Versatile Building Block in Pharmaceutical Synthesis

Introduction

1-Fluoro-4-nitrobenzene is a key aromatic building block in medicinal chemistry and pharmaceutical development. Its utility stems from the presence of two key functional groups: a nitro group, which is a strong electron-withdrawing group, and a fluorine atom. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom an excellent leaving group. This reactivity profile allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to form diaryl ethers, N-aryl amines, and thioethers, which are common scaffolds in a wide range of therapeutic agents. Furthermore, the nitro group can be readily reduced to an aniline, providing a synthetic handle for further functionalization, such as amide bond formation or diazotization.

Key Applications in Drug Synthesis

The primary application of 1-fluoro-4-nitrobenzene is in SNAr reactions. The high reactivity of the C-F bond, activated by the para-nitro group, allows for the formation of C-N, C-O, and C-S bonds under relatively mild conditions. This strategy has been employed in the synthesis of numerous drug candidates and approved pharmaceuticals targeting a variety of diseases.